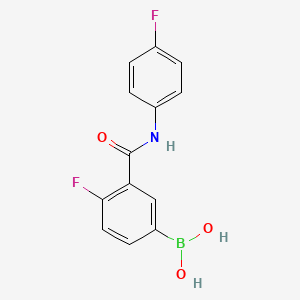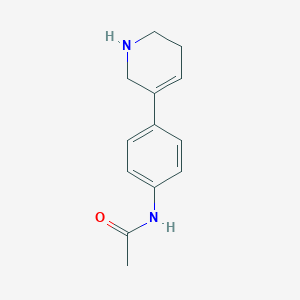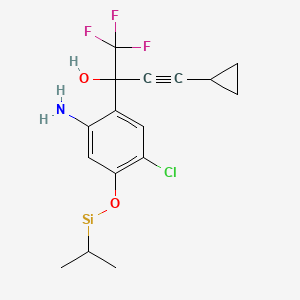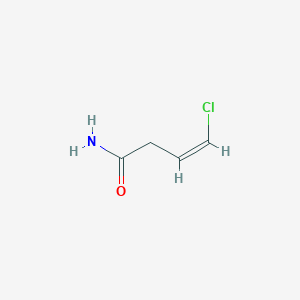
(Z)-4-chlorobut-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-chlorobut-3-enamide is an organic compound characterized by the presence of a chlorine atom, an amide group, and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-4-chlorobut-3-enamide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobut-3-en-1-ol with an amide-forming reagent such as thionyl chloride (SOCl₂) to form the corresponding amide. The reaction typically proceeds under mild conditions, with the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Another method involves the direct amidation of 4-chlorobut-3-enoic acid with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the desired amide with high selectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-chlorobut-3-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH₄ in dry ether at reflux temperature.
Substitution: Sodium hydroxide in water or ethanol at room temperature.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (Z)-4-chlorobut-3-enamide serves as a versatile intermediate for the preparation of various complex molecules
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function. Additionally, it is used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to create analogs with improved pharmacokinetic and pharmacodynamic profiles. These analogs are investigated for their efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of (Z)-4-chlorobut-3-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the amide group can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-chlorobut-3-enamide: The trans isomer of (Z)-4-chlorobut-3-enamide, which may exhibit different reactivity and biological activity due to the spatial arrangement of its atoms.
4-chlorobut-2-enamide: A compound with a double bond at a different position, leading to variations in its chemical and physical properties.
4-chlorobutyramide: Lacks the double bond, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific configuration, which can influence its reactivity and interactions with other molecules. The presence of the double bond in the Z configuration can lead to distinct stereochemical outcomes in reactions, making it a valuable compound in stereoselective synthesis.
Propriétés
Formule moléculaire |
C4H6ClNO |
|---|---|
Poids moléculaire |
119.55 g/mol |
Nom IUPAC |
(Z)-4-chlorobut-3-enamide |
InChI |
InChI=1S/C4H6ClNO/c5-3-1-2-4(6)7/h1,3H,2H2,(H2,6,7)/b3-1- |
Clé InChI |
KCYVZYALNSNRIB-IWQZZHSRSA-N |
SMILES isomérique |
C(/C=C\Cl)C(=O)N |
SMILES canonique |
C(C=CCl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



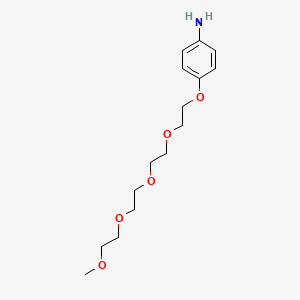

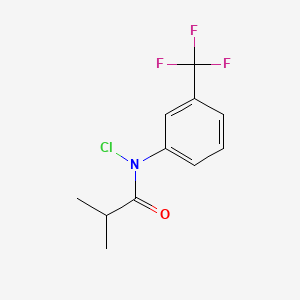
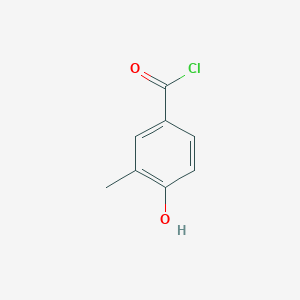
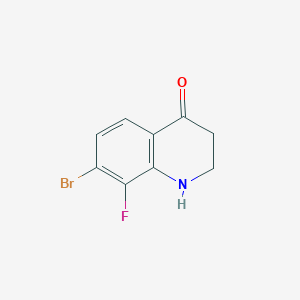
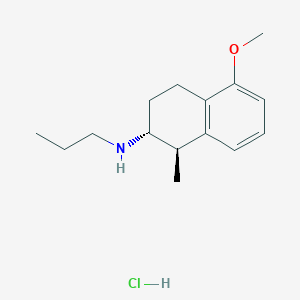
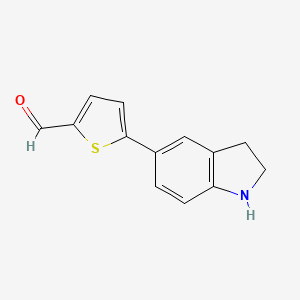
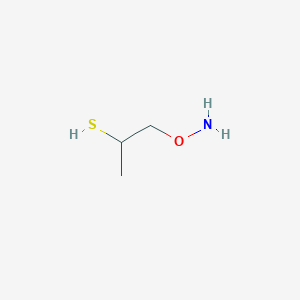

![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
